molecular formula C14H12ClNO2 B6403260 3-Amino-5-(3-chloro-4-methylphenyl)benzoic acid CAS No. 1261965-42-7

3-Amino-5-(3-chloro-4-methylphenyl)benzoic acid

Cat. No.: B6403260
CAS No.: 1261965-42-7
M. Wt: 261.70 g/mol
InChI Key: RJBBUTZCIVJQDS-UHFFFAOYSA-N
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Description

3-Amino-5-(3-chloro-4-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H12ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position and a 3-chloro-4-methylphenyl group at the 5-position of the benzoic acid ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-chloro-4-methylphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-chloro-4-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines and related compounds.

Scientific Research Applications

3-Amino-5-(3-chloro-4-methylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-chloro-4-methylphenyl)benzoic acid involves its interaction with various molecular targets:

Properties

IUPAC Name

3-amino-5-(3-chloro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-8-2-3-9(7-13(8)15)10-4-11(14(17)18)6-12(16)5-10/h2-7H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBBUTZCIVJQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690292
Record name 5-Amino-3'-chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-42-7
Record name 5-Amino-3'-chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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